2-(2-Hydroxycyclopentyl)acetic acid
Description
2-(2-Hydroxycyclopentyl)acetic acid (CAS: 1822576-63-5) is a cyclopentane-derived carboxylic acid characterized by a hydroxyl group at the 2-position of the cyclopentyl ring and an acetic acid side chain. Its molecular formula is C₇H₁₃NO₃ (molecular weight: 159.18 g/mol) when considering its amino-substituted variant, 2-Amino-2-(2-hydroxycyclopentyl)acetic acid . The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and reactivity. This compound is primarily used in research settings, particularly in biochemical studies involving enzyme interactions and structural analyses .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(2-hydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
WWGSGBFRODAXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Hydroxycyclopentyl)acetic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid methyl ester using lithium hydroxide monohydrate in a mixture of tetrahydrofuran (THF) and water . Another method includes the cyanide ion displacement followed by hydrolysis, which is typically used for preparing carboxylic acids from alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxycyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentylacetic acid derivatives.
Scientific Research Applications
2-(2-Hydroxycyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in metabolic processes, influencing their activity and leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities but differ in functional groups, ring size, or substituents:
Physical and Chemical Properties
- Solubility: The hydroxyl group in this compound improves solubility in polar solvents (e.g., water, ethanol) compared to its oxo counterpart, which lacks H-bond donating capacity . Aromatic analogs like 2-hydroxyphenylacetic acid exhibit moderate solubility in organic solvents due to the hydrophobic phenyl ring .
- Acidity: The aliphatic hydroxyl group in this compound has a pKa ~10–12, weaker than the phenolic -OH in 2-hydroxyphenylacetic acid (pKa ~4.5) . The dual -COOH groups in 3-(2-Carboxypropan-2-yl)cyclopentanecarboxylic acid result in significantly stronger acidity (pKa₁ ~3, pKa₂ ~5) .
- Reactivity: The ketone in 2-(2-Oxocyclopentyl)acetic acid allows for reductions (e.g., to alcohols) or condensations, whereas the hydroxyl group in the target compound can undergo esterification or oxidation . The amino group in 2-Amino-2-(2-hydroxycyclopentyl)acetic acid enables salt formation and participation in peptide coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
